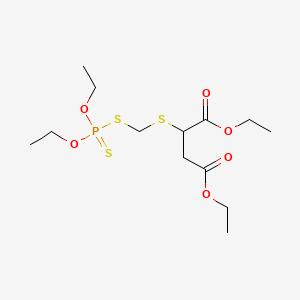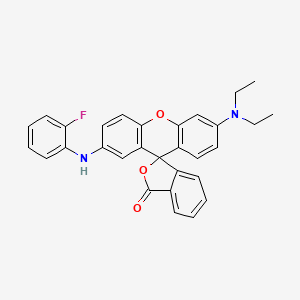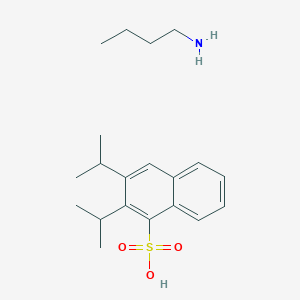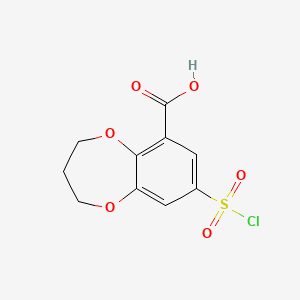
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide typically involves a multi-step process:
Diazotization: The starting material, 4-chloro-2-methoxyaniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methoxy-4-nitroaniline in an alkaline medium to form the azo compound.
Acylation: The resulting azo compound is acylated with acetoacetic acid or its derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties and reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Substitution Reagents: Sodium hydroxide, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro and carbonyl derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxyphenyl)azo)-3-oxobutyramide: Lacks the nitro group, resulting in different reactivity and applications.
N-(4-Chloro-2-methoxyphenyl)-2-((2-nitrophenyl)azo)-3-oxobutyramide:
Uniqueness
N-(4-Chloro-2-methoxyphenyl)-2-((2-methoxy-4-nitrophenyl)azo)-3-oxobutyramide is unique due to the presence of both methoxy and nitro groups, which confer distinct reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
94109-26-9 |
|---|---|
Formule moléculaire |
C18H17ClN4O6 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
N-(4-chloro-2-methoxyphenyl)-2-[(2-methoxy-4-nitrophenyl)diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C18H17ClN4O6/c1-10(24)17(18(25)20-13-6-4-11(19)8-15(13)28-2)22-21-14-7-5-12(23(26)27)9-16(14)29-3/h4-9,17H,1-3H3,(H,20,25) |
Clé InChI |
MHMHZXRIMSWENT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)NC1=C(C=C(C=C1)Cl)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)




